5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole
Description
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole is a brominated biphenyl-tetrazole derivative widely used as a key intermediate in synthesizing angiotensin II receptor blockers (ARBs), such as olmesartan and related antihypertensive drugs . Its structure features a tetrazole ring linked to a biphenyl scaffold with a bromomethyl substituent at the 4'-position, enabling nucleophilic alkylation reactions for further functionalization .
Properties
IUPAC Name |
5-[2-[4-(bromomethyl)phenyl]phenyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14/h1-8H,9H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHHMZHHIXPMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-(Bromomethyl)-[1,1’-biphenyl]-2-YL)-2H-tetrazole typically involves multiple steps. One common route starts with the bromination of 1,1’-biphenyl to introduce the bromomethyl group. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The resulting 4-(bromomethyl)-1,1’-biphenyl is then subjected to a cycloaddition reaction with sodium azide to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Radical Bromination
A common approach involves bromination of the methyl group in biphenyl precursors using N-bromosuccinimide (NBS) under radical initiation.
| Reactants | Conditions | Yield | Source |
|---|---|---|---|
| 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole | NBS, AIBN, CCl₄, 8h, reflux | 92% | |
| 4a (4'-methyl derivative) | DBDMH, benzoyl peroxide, CCl₄ | 75% |
Tetrazole Ring Formation
Tetrazole synthesis often employs cyclization of nitriles with sodium azide (NaN₃) under acidic or catalytic conditions.
| Nitrile Precursor | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 2-Cyanobiphenyl derivatives | NaN₃, ZnCl₂, 3h, 20°C | 91% | |
| Polymer-supported organotin azide | TMSN₃, acetone, 200°C, 15min | 84% |
Functional Group Transformations
The bromomethyl group (-CH₂Br) enables diverse derivatization:
Nucleophilic Substitution
The bromide is replaced by nucleophiles (e.g., amines, thiols) in SN2 reactions.
| Nucleophile | Conditions | Product Application | Source |
|---|---|---|---|
| Piperazine | TBAB, K₂CO₃, 60°C, 16h | Biaryl amines | |
| Thiols/Alcohols | Et₃N, CHCl₃, heating | Sulfur/Oxygen-containing analogs |
Cross-Coupling Reactions
Suzuki-Miyaura coupling introduces aryl groups to the biphenyl scaffold.
| Boronic Acid Partner | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| Arylboronic esters | Pd(PPh₃)₂Cl₂, LiCl | Toluene, 110°C, 6h | 86% | |
| 4-Tolylboronic acid | Pd(OAc)₂, microwave | THF, 100°C, 15min | 72% |
Key Reaction Mechanisms
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Bromination (NBS/AIBN): AIBN generates bromine radicals, abstracting hydrogen from the methyl group to form a bromomethyl intermediate .
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Tetrazole Cyclization: Nitriles react with NaN₃ under Lewis acid catalysis (ZnCl₂) to form tetrazole rings via [2+3] cycloaddition .
-
Suzuki Coupling: Transmetalation between palladium complexes and boronic esters forms C-C bonds, enabling biphenyl synthesis .
Optimized Reaction Conditions
-
Microwave-Assisted Synthesis: Reduces reaction times (e.g., 15min vs. 18h) while maintaining yields >70% .
-
Continuous Flow Systems: Minimize tin residues (<5 ppm) using polymer-supported organotin catalysts .
Synthetic Routes Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Radical Bromination | High regioselectivity | Requires toxic CCl₄ |
| Continuous Flow Synthesis | Low tin residues, scalable | Specialized equipment needed |
Yields by Reaction Type
| Reaction Type | Average Yield | Key Reagents |
|---|---|---|
| Bromination | 85–92% | NBS, AIBN |
| Suzuki Coupling | 72–86% | Pd catalysts, boronic acids |
| Tetrazole Cyclization | 84–91% | NaN₃, ZnCl₂ |
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Synthesis:
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole is primarily recognized as an intermediate in the synthesis of various antihypertensive agents, notably Losartan and Valsartan. These drugs are part of the angiotensin II receptor antagonist class, which are crucial in managing hypertension and heart failure.
- Synthesis Pathway:
Research Applications
Pharmaceutical Research:
Due to its structural properties, this tetrazole derivative is studied for its potential biological activities. Research indicates that tetrazoles can exhibit a range of pharmacological effects, including anti-inflammatory and analgesic properties.
- Case Studies:
- A study highlighted the synthesis of tetrazole derivatives for their potential as anti-cancer agents, leveraging their ability to interact with biological targets .
- Another research effort focused on modifying the tetrazole structure to enhance its binding affinity to angiotensin receptors, thereby improving therapeutic efficacy .
Material Science
Polymer Chemistry:
The compound's unique chemical structure allows it to be utilized in polymer chemistry, particularly in developing new materials with specific properties such as increased thermal stability or enhanced mechanical strength.
- Application Example:
Mechanism of Action
The mechanism of action of 5-(4’-(Bromomethyl)-[1,1’-biphenyl]-2-YL)-2H-tetrazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The tetrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Biological Activity
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
- Chemical Name: this compound
- Molecular Formula: C33H25BrN4
- Molecular Weight: 557.48 g/mol
- CAS Number: 133051-88-4
- Melting Point: 135-137 °C (in ethyl ether) .
Antitumor Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain tetrazoles can inhibit cancer cell respiration and proliferation. In vitro tests demonstrated that these compounds could effectively induce apoptosis in various cancer cell lines, suggesting a potential application in cancer therapy .
The biological activity of this compound may be linked to its ability to interact with specific biological targets. The tetrazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and cellular signaling pathways .
Case Studies
- Study on Anticancer Effects : A study evaluated the effects of various tetrazole derivatives on human leukemia cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating effective inhibition of cell growth .
- Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression associated with cancer progression. The tetrazole derivative showed promising results as a selective HDAC inhibitor .
Data Table: Biological Activity Summary
| Activity Type | IC50 Value (µM) | Tested Cell Lines | Reference |
|---|---|---|---|
| Antitumor Activity | ~5 | Human leukemia cells | |
| HDAC Inhibition | <10 | Various cancer cell lines | |
| Apoptosis Induction | Not specified | Breast cancer cells |
Synthesis Pathways
The synthesis of this compound involves several steps that typically include the reaction of brominated biphenyl derivatives with azides or other nitrogen sources to form the tetrazole ring. This process is crucial for ensuring the compound's purity and biological efficacy .
Synthetic Route Overview
-
Starting Materials :
- 4'-Bromomethyl-[1,1'-biphenyl]
- Sodium azide or equivalent nitrogen source.
-
Reaction Conditions :
- Typically conducted under reflux conditions in a suitable solvent such as DMF or DMSO.
- Purification :
Q & A
Q. What are the established synthetic routes for 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between brominated biphenyl derivatives and tetrazole precursors. For example:
- A biphenyl intermediate is functionalized with a bromomethyl group using alkylation or radical bromination.
- The tetrazole ring is introduced via cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or by reacting nitriles with sodium azide .
- Trityl (triphenylmethyl) protection is often employed to stabilize the tetrazole ring during synthesis, followed by deprotection under acidic conditions .
Q. How is this compound characterized structurally in academic research?
Key techniques include:
- NMR spectroscopy : , , and NMR (if fluorinated derivatives are present) to confirm substituent positions .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or intermolecular interactions (e.g., π-π stacking in biphenyl systems) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What is its primary role in pharmaceutical research?
It serves as a key intermediate in angiotensin II receptor antagonists (e.g., losartan, valsartan). The bromomethyl group enables further functionalization (e.g., alkylation of imidazole rings), while the tetrazole moiety mimics carboxylate groups in receptor binding .
Advanced Research Questions
Q. How can structural modifications enhance its bioactivity or selectivity?
- Bromomethyl substitution : Replace bromine with azide (-N) for "click chemistry" applications to conjugate biomolecules .
- Tetrazole ring optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
- Biphenyl backbone tuning : Modify substituents (e.g., fluorophenyl, tert-butyl) to alter lipophilicity and receptor affinity .
Q. How do researchers resolve contradictions in enzyme inhibition data involving this compound?
- Kinetic assays : Compare IC values under standardized conditions (e.g., hMGL enzyme activity measured via fluorogenic substrates) .
- Molecular docking : Use computational models to predict binding modes and identify steric clashes or electronic mismatches .
- Control experiments : Test against isoforms (e.g., hNAAA vs. hMGL) to rule off-target effects .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Packing issues : Bulky trityl groups and bromine atoms disrupt crystal lattice formation. Solutions include co-crystallization with small molecules (e.g., DMSO) or using high-boiling solvents (e.g., toluene) .
- Polymorphism : Annealing techniques or slow evaporation at controlled temperatures improve crystal quality .
Q. How is this compound analyzed in impurity profiling for pharmaceuticals?
Q. What methodologies are used to study structure-activity relationships (SAR) for angiotensin II inhibition?
Q. How does the bromomethyl group influence stability during storage?
Q. What strategies enable bioconjugation of this compound for targeted drug delivery?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
